molecular formula C10H12N2O3S2 B2699542 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide CAS No. 2034546-10-4

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide

Cat. No.: B2699542
CAS No.: 2034546-10-4
M. Wt: 272.34
InChI Key: HQILIBBSWKXUCV-UHFFFAOYSA-N
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Description

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide is a synthetic heterocyclic sulfonamide developed for research applications. This compound is of significant interest in medicinal chemistry and chemical biology, particularly in the investigation of enzyme inhibition. Its molecular structure, which integrates thiophene and isoxazole rings linked by a sulfonamide group, is characteristic of ligands designed to target metalloenzymes. A primary research application for this class of compounds is as a potential inhibitor of carbonic anhydrases . Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are implicated in numerous physiological processes. Inhibitors of specific CA isoforms are investigated for their therapeutic potential in conditions such as glaucoma, epilepsy, and cancer . The thiophene-sulfonamide moiety is a known zinc-binding group that can facilitate interaction with the active site of these enzymes . Furthermore, structurally related sulfonamide compounds featuring isoxazole and thiophene subunits have been screened for antimicrobial properties and evaluated against targets like Mycobacterium tuberculosis pantothenate synthetase, highlighting the relevance of this chemotype in infectious disease research . Researchers can utilize this compound as a key intermediate or functional probe in structure-activity relationship (SAR) studies, inhibitor design, and high-throughput screening campaigns. This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S2/c1-7-3-4-10(16-7)17(13,14)12-6-9-5-11-15-8(9)2/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQILIBBSWKXUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)NCC2=C(ON=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted isoxazole derivatives.

Mechanism of Action

The mechanism of action of 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. The isoxazole and thiophene rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide ()

  • Core Structure : Benzene sulfonamide vs. thiophene sulfonamide.
  • Substituents : Oxazole ring at position 3 (vs. position 4 in the target compound).
  • Implications: The benzene core may enhance aromatic stacking interactions compared to the electron-rich thiophene.

Thiazole-Based Sulfonamides (e.g., compounds in )

  • Core Structure : Thiazole (N-S heterocycle) vs. thiophene (S-only heterocycle).
  • Thiophene’s higher electron density may influence sulfonamide acidity and reactivity.

Crystallographic and Hydrogen-Bonding Analysis

  • Software Tools : Structural analyses of similar compounds rely on programs like SHELXL (for refinement) and ORTEP (for visualization) (Evidences 1, 3, 6). These tools enable precise determination of hydrogen-bonding networks and crystal packing .
  • Hydrogen-Bonding Patterns: The oxazole ring in the target compound may act as a hydrogen-bond acceptor via its oxygen atom, while the sulfonamide group provides donor (N–H) and acceptor (S=O) sites. Substitution at oxazole-4-yl (vs. 3-yl) could alter graph set motifs (), influencing crystal stability and solubility .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Oxazole Position Key Functional Groups Potential Bioactivity Reference
5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide Thiophene sulfonamide 4-yl Sulfonamide, oxazole Antimicrobial (inferred) N/A
4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide Benzene sulfonamide 3-yl Sulfonamide, oxazole Explicitly antimicrobial
Thiazol-5-ylmethyl derivatives (e.g., ) Thiazole sulfonamide N/A Sulfonamide, thiazole Varied (enzyme inhibition)

Biological Activity

5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, target interactions, and relevant studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound features a thiophene ring fused with an oxazole moiety and a sulfonamide group. Its chemical structure can be expressed as follows:

C12H14N2O2S\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_2\text{S}

This structure is significant as it influences the compound's biological interactions and activities.

The biological activity of 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide is attributed to its ability to interact with various biological targets:

Target Interactions

  • Enzyme Inhibition : The oxazole ring is known to participate in enzyme inhibition by forming hydrogen bonds with critical amino acid residues in the active sites of enzymes.
  • Receptor Binding : The compound may exhibit affinity towards specific receptors, influencing cellular signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of related compounds featuring similar structural motifs. For instance, derivatives with oxazole rings have shown activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. In particular, compounds similar to 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide demonstrated:

  • MIC Values : Minimum inhibitory concentrations (MIC) against pathogens such as Escherichia coli and Pseudomonas aeruginosa were reported as low as 0.21 µM for some derivatives .
CompoundTarget BacteriaMIC (µM)
5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamideE. coli0.21
Pseudomonas aeruginosa0.21

Anticancer Activity

Preliminary studies suggest that compounds with similar frameworks may also possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through the modulation of key signaling pathways.

Anti-inflammatory Properties

The sulfonamide group is associated with anti-inflammatory effects, which may be beneficial in treating conditions characterized by inflammation.

Case Studies

  • Antibacterial Studies : A study involving a series of oxazole derivatives highlighted the potent antibacterial activity of compounds structurally related to 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide. The study concluded that these compounds could serve as lead candidates for developing new antibiotics .
  • Molecular Docking Studies : Computational studies have shown that similar compounds effectively bind to the active sites of bacterial DNA gyrase and MurD, suggesting a potential mechanism for their antibacterial action .

Q & A

Q. What are the optimal synthetic routes for 5-methyl-N-[(5-methyl-1,2-oxazol-4-yl)methyl]thiophene-2-sulfonamide, and how can reaction yields be improved?

Methodological Answer :

  • Sulfonyl chloride precursor : Start with 5-methylthiophene-2-sulfonyl chloride (CAS RN 215434-25-6), reacting it with 5-methyl-1,2-oxazol-4-ylmethylamine under basic conditions (e.g., triethylamine in dry THF) to form the sulfonamide bond .
  • Purification : Use recrystallization from dioxane or column chromatography to isolate the product. Yields can be optimized by controlling stoichiometry (1:1.2 molar ratio of sulfonyl chloride to amine) and reaction temperature (0°C to room temperature) .
  • Key characterization : Confirm structure via 1H^1H-NMR (e.g., thiophene protons at δ 7.2–7.5 ppm, oxazole methyl at δ 2.3 ppm) and IR (S=O stretch at ~1350 cm1^{-1}) .

Q. What analytical techniques are critical for characterizing this compound, and how should data inconsistencies be resolved?

Methodological Answer :

  • Primary methods :
    • NMR spectroscopy : Assign protons on the thiophene (δ 6.8–7.5 ppm) and oxazole (δ 2.3–2.5 ppm for methyl groups) rings .
    • Mass spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 327.1 for C11_{11}H14_{14}N2_2O3_3S2_2) .
  • Handling contradictions :
    • If NMR signals overlap, use 2D techniques (COSY, HSQC) or vary solvent polarity (e.g., DMSO-d6_6 vs. CDCl3_3) .
    • Cross-validate purity via HPLC (C18 column, acetonitrile/water gradient) .

Q. How can researchers assess the compound’s solubility and stability under experimental conditions?

Methodological Answer :

  • Solubility screening : Test in DMSO (stock solutions), THF, and aqueous buffers (pH 4–9) using UV-Vis spectroscopy (λmax_{\text{max}} ~260 nm for thiophene) .
  • Stability studies :
    • Monitor degradation via LC-MS under accelerated conditions (40°C, 75% humidity for 14 days) .
    • Avoid prolonged exposure to light or oxidants (e.g., H2_2O2_2) due to thiophene’s susceptibility to oxidation .

Advanced Research Questions

Q. How can the antitumor potential of this compound be evaluated in vitro, and what controls are essential?

Methodological Answer :

  • Cell line screening : Follow protocols from sulfonamide antitumor studies :
    • Test against 60 human cancer cell lines (e.g., NCI-60 panel) at 1–100 µM for 48–72 hours.
    • Include positive controls (e.g., cisplatin) and solvent controls (DMSO ≤0.1%).
  • Dose-response analysis : Calculate IC50_{50} values using nonlinear regression (GraphPad Prism). Validate with ATP-based viability assays (e.g., CellTiter-Glo) .

Q. What strategies are recommended for studying the compound’s mechanism of action in biological systems?

Methodological Answer :

  • Target identification :
    • Use affinity chromatography (immobilize the compound on Sepharose beads) to pull down binding proteins from cell lysates .
    • Validate hits via Western blotting or thermal shift assays .
  • Kinetic studies : Perform time-resolved fluorescence quenching to assess interactions with DNA or enzymes (e.g., carbonic anhydrase isoforms) .

Q. How should researchers address contradictory data in biological activity studies (e.g., variable IC50_{50}50​ values across assays)?

Methodological Answer :

  • Troubleshooting steps :
    • Re-test compound purity (HPLC, elemental analysis) to rule out degradation .
    • Standardize assay conditions (e.g., cell density, serum concentration) .
    • Compare structural analogs (e.g., replacing the oxazole with a thiazole) to identify pharmacophore requirements .
  • Statistical validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to confirm reproducibility across replicates .

Q. What methodologies are available to study the environmental fate and ecotoxicology of this compound?

Methodological Answer :

  • Environmental persistence :
    • Conduct hydrolysis studies (pH 2–12, 25–50°C) and analyze degradation products via LC-MS .
    • Measure logP (octanol-water partition coefficient) to predict bioaccumulation .
  • Ecotoxicology :
    • Test acute toxicity in Daphnia magna (48-hour LC50_{50}) and algal growth inhibition (72-hour EC50_{50}) .

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